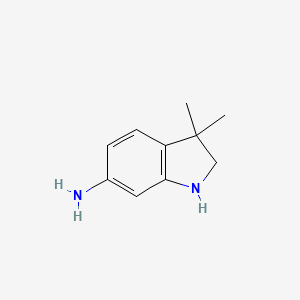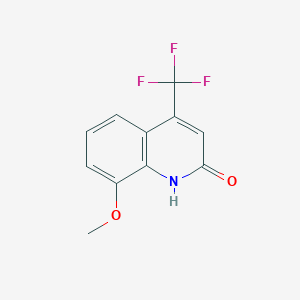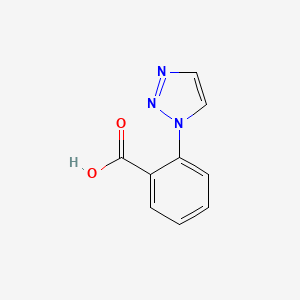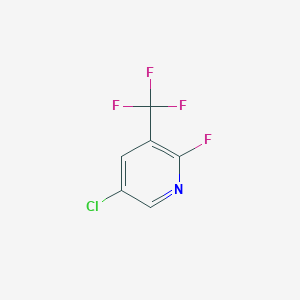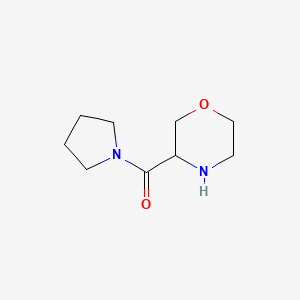
1,4-Diazepan-2-one hydrochloride
説明
1,4-Diazepan-2-one hydrochloride is a chemical compound that belongs to the class of 1,4-diazepines, which are seven-membered heterocyclic compounds containing two nitrogen atoms. These compounds are known for their wide range of biological activities and are of significant interest in medicinal chemistry due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of 1,4-diazepine derivatives can be achieved through various methods. A novel one-pot three-component synthesis of 2,4-disubstituted-3H-benzo[b][1,4]diazepines has been reported, which involves the formation of ynones via coupling of acid chlorides with terminal alkynes catalyzed by Pd(OAc)2, followed by Michael addition and cyclocondensation of o-phenylenediamines in water . Another approach for synthesizing 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones involves the reaction of 2,3-diaminopyridines with ethyl aroylacetates, demonstrating regiospecificity and yielding compounds with fluoro-substituents . Additionally, the synthesis of 1-R-3,4-dihydro-5H-benzothieno[2,3-d][1,2]diazepin-4-ones has been achieved by cyclization of 2-acyl(aroyl)benzo[b]thiophene-3-acetic acids with hydrazine hydrate .
Molecular Structure Analysis
The molecular structure of 1,4-diazepine derivatives has been elucidated using various analytical techniques. X-ray crystallography has confirmed the structure of benzodiazepine derivatives, such as the diimino molecule rather than the enamine form . The crystal structure of 1-methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-one has been solved, revealing a nonplanar molecule with a seven-membered diazepin-2-one moiety causing torsion in the adjacent pyridine ring . The crystal and molecular structure of 1,4-bis(p-chlorobenzoyl)-5-methylene-7-methyl-2,3,4,5-tetrahydro-1H-1,4-diazepine has also been determined, showing the enamide form with diacylation on nitrogen .
Chemical Reactions Analysis
1,4-Diazepine derivatives undergo various chemical reactions. For instance, diazepam, a well-known 1,4-diazepine derivative, forms an intermediate product in base-catalyzed hydrolysis, which decomposes to form 2-(methylamino)-5-chlorobenzophenone imine and its derivative . Bromination of 2,3-dihydro-1H-1,4-diazepines typically occurs at the 6-position, and with certain substituents, additional bromination can occur on the benzene rings . The reactivity of 1,4-diazepines with nucleophiles has also been studied, showing either normal nucleophilic substitution or replacement of the bromine by hydrogen .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-diazepine derivatives are influenced by their molecular structure. The NMR spectra of various 1,4-diazepine derivatives have been obtained, and the chemical shifts have been compared with calculated values, providing insights into the structural effects on these compounds . The crystal packing of 1,4-di-[2-phenyl-1-diazenyl]perhydro-1,4-diazepine is determined by short contacts and van der Waals interactions, with no evidence for intermolecular π–π interactions . The stability of dihydrodiazepines over a wide pH range and the dynamic properties of the rotation about the exocyclic N1–CR bond have been discussed .
科学的研究の応用
Synthesis and Structural Studies
- Microwave Irradiation in Synthesis : 1,4-Diazepan-2-one hydrochloride plays a role in the conversion of piperidine-4-ones into diazepan-5-ones using microwave irradiation and a silica gel supported NaHSO4 catalyst (Gopalakrishnan et al., 2007).
- Synthesis via Ugi Multicomponent Reaction : This compound can be synthesized through a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution (Banfi et al., 2007).
- Crystal Structure and Docking Studies : The crystal structure of 1,4-diazepan-5-one derivatives has been analyzed, and their potential as drug molecules has been explored through docking studies with target proteins (Velusamy et al., 2015).
Medicinal Chemistry and Drug Design
- LFA-1 Antagonists : 1,4-Diazepane-2-ones have been identified as novel inhibitors of the LFA-1/ICAM-1 interaction, with significant implications in medicinal chemistry (Wattanasin et al., 2003).
- Synthesis of Diazepane Derivatives : Efficient access to 1,4-diazepane derivatives has been described, which is significant for various applications in drug design (Wlodarczyk et al., 2007).
- Sigma-2 Ligands with Anticancer Activity : Some 1,4-diazepan-2-one derivatives have been evaluated for their binding preference at the sigma-2 receptor, demonstrating potential in cancer treatment (Asong et al., 2019).
Chemical Properties and Reactions
- Olefin Epoxidation Catalysts : Manganese(III) complexes of bisphenolate ligands containing 1,4-diazepane have been studied as catalysts for olefin epoxidation reactions (Sankaralingam & Palaniandavar, 2014).
- Stereoselective Synthesis in Medicinal Chemistry : The compound has been used in the enantioselective synthesis of "quaternary" 1,4-benzodiazepin-2-one scaffolds, a significant process in drug development (Carlier et al., 2003).
Safety And Hazards
将来の方向性
While specific future directions for 1,4-Diazepan-2-one hydrochloride are not mentioned in the search results, it is known that 1,4-diazepines have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .
特性
IUPAC Name |
1,4-diazepan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c8-5-4-6-2-1-3-7-5;/h6H,1-4H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPBCAMPFHRYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=O)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazepan-2-one hydrochloride | |
CAS RN |
1056010-05-9 | |
| Record name | 1,4-Diazepan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

